2-(Pentafluorethyl)-1H-1,3-Benzodiazol-5-amin

Übersicht

Beschreibung

2-(pentafluoroethyl)-1H-1,3-benzodiazol-5-amine is a useful research compound. Its molecular formula is C9H6F5N3 and its molecular weight is 251.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(pentafluoroethyl)-1H-1,3-benzodiazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(pentafluoroethyl)-1H-1,3-benzodiazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor Properties

Recent studies indicate that compounds structurally similar to 2-(pentafluoroethyl)-1H-1,3-benzodiazol-5-amine exhibit potent antitumor activity. For instance:

- Mechanism of Action : Novel derivatives, such as 2-(4-aminophenyl)benzothiazoles, have shown selective cytotoxicity against cancer cells. Their mechanism involves biotransformation by cytochrome P450 enzymes, leading to the formation of active metabolites that can inhibit tumor growth.

- Fluorination Effects : The introduction of fluorine atoms around the benzothiazole nucleus enhances metabolic stability and improves the water solubility of these compounds. This modification is crucial for their clinical evaluation in treating cancers like breast and ovarian cancer.

Material Science Applications

The unique properties of 2-(pentafluoroethyl)-1H-1,3-benzodiazol-5-amine make it a candidate for various applications in material science:

- Stimuli-responsive Molecules : Benzothiazole derivatives have been investigated for their potential to create stimuli-responsive materials. For example, a novel half-cut cruciform molecule demonstrated morphology-dependent fluorochromism, which could be utilized in security inks and smart materials.

- Photoinitiators in Polymerization : Compounds similar to 2-(pentafluoroethyl)-1H-1,3-benzodiazol-5-amine are being explored as photoinitiators in light-induced polymerization processes. This application is significant in industries such as optoelectronics and 3D printing.

pH Sensing Applications

The structural characteristics of benzodiazole derivatives suggest potential uses in pH sensing technologies:

- Fluorescent Probes : A study has introduced a pH probe based on a benzothiazole moiety that exhibits reversible color and fluorescence changes at neutral pH levels. This indicates that derivatives of benzodiazol-5-amine could be adapted for monitoring acidic and alkaline environments effectively.

Case Studies and Research Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Antitumor Properties | Investigation into the antitumor effects of related compounds | Compounds demonstrated selective cytotoxicity via cytochrome P450 biotransformation. |

| Material Science | Development of stimuli-responsive materials using benzothiazole derivatives | Morphology-dependent fluorochromism observed; potential for security inks and smart materials. |

| pH Sensing | Utilization of benzothiazole moieties in fluorescent probes for pH measurement | Reversible color/fluorescence change at neutral pH indicates effectiveness in monitoring. |

Biologische Aktivität

2-(Pentafluoroethyl)-1H-1,3-benzodiazol-5-amine is a compound that has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

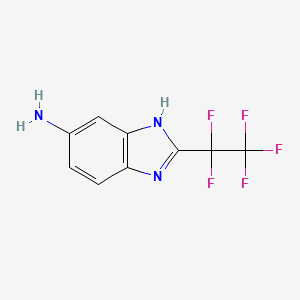

The chemical structure of 2-(pentafluoroethyl)-1H-1,3-benzodiazol-5-amine can be represented as follows:

- Molecular Formula : C9H6F5N3

- Molecular Weight : 253.15 g/mol

- IUPAC Name : 2-(pentafluoroethyl)-1H-1,3-benzodiazol-5-amine

The presence of the pentafluoroethyl group significantly influences the compound's lipophilicity and biological interactions.

Anticancer Properties

Research indicates that benzodiazoles and their derivatives exhibit anticancer properties. The compound has been shown to inhibit the p97 complex, which is crucial for various cellular processes including cell division and protein degradation. Inhibition of the p97 complex is associated with potential therapeutic effects in cancer treatment, as highlighted in studies involving fused pyrimidine compounds which share structural similarities with our compound .

Antiparasitic Activity

Benzodiazole derivatives have also been explored for their antiparasitic effects. For example, studies on related compounds have demonstrated significant activity against various parasites, suggesting that 2-(pentafluoroethyl)-1H-1,3-benzodiazol-5-amine could possess similar properties .

The mechanism by which 2-(pentafluoroethyl)-1H-1,3-benzodiazol-5-amine exerts its biological effects may involve:

- Inhibition of Protein Complexes : The compound's ability to inhibit protein complexes like p97 suggests a role in disrupting cellular homeostasis, potentially leading to apoptosis in cancer cells.

- Interference with Protein Synthesis : Similar compounds have been shown to affect tRNA synthetase activity, which could be a pathway through which this benzodiazole derivative operates .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

2-(1,1,2,2,2-pentafluoroethyl)-3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F5N3/c10-8(11,9(12,13)14)7-16-5-2-1-4(15)3-6(5)17-7/h1-3H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOGLAFXVRSKCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=N2)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.